ISO RUBINE
Overview
Description
ISO RUBINE, also known by its chemical name C22H24ClN3, is a synthetic dye commonly used in various industries. It is known for its vibrant red color and is often utilized in the textile, food, and cosmetic industries. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
ISO RUBINE is typically synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired quality of the dye .
Chemical Reactions Analysis
Types of Reactions
ISO RUBINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: this compound can be reduced to form aromatic amines, which are often used as intermediates in further chemical synthesis.
Substitution: The azo group in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles, such as hydroxide ions and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields aromatic amines .
Scientific Research Applications
ISO RUBINE has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of ISO RUBINE involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. The azo group in this compound can undergo reduction to form aromatic amines, which can further interact with cellular components. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
ISO RUBINE can be compared with other azo dyes, such as:
Azorubine: Similar in structure but has different applications and properties.
Lithol Rubine: Another azo dye with distinct chemical and physical properties.
Disperse Red: Used in different industrial applications and has unique characteristics.
This compound is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its versatility in various applications makes it a valuable compound in both research and industry .
Properties
IUPAC Name |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3.ClH/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;/h4-12,23H,24-25H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIPYMEZZPCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3248-91-7 | |
Record name | New Fuchsin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3248-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Violet 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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